DC50 for BCR-ABL Degradation: SNIPER(ABL)-058 vs. SNIPER(ABL)-039
In cellular degradation assays, SNIPER(ABL)-058 induces BCR-ABL degradation with a half-maximal degradation concentration (DC50) of 10 μM . In comparison, SNIPER(ABL)-039—which pairs the more potent ABL inhibitor Dasatinib with an identical LCL161-derived IAP ligand—achieves a DC50 of 10 nM under analogous conditions . This 1,000-fold difference in degradation potency directly reflects the influence of the ABL-binding warhead on overall degrader efficacy.
| Evidence Dimension | DC50 for BCR-ABL protein degradation |
|---|---|
| Target Compound Data | 10 μM (10,000 nM) |
| Comparator Or Baseline | SNIPER(ABL)-039: 10 nM |
| Quantified Difference | 1,000-fold less potent (DC50 10,000 nM vs. 10 nM) |
| Conditions | Cellular degradation assay; BCR-ABL-expressing cells; IAP-recruiting PROTAC platform with identical IAP ligand |
Why This Matters
Selection between SNIPER(ABL)-058 and SNIPER(ABL)-039 hinges on the required degradation potency: SNIPER(ABL)-039 offers substantially higher potency for applications requiring maximal target knockdown at low concentrations, while SNIPER(ABL)-058 may serve as a comparator tool compound for Imatinib-derived degrader studies.
